Acetyl-Amylin (8-37) is a peptide derived from rat amylin, a hormone co-secreted with insulin from pancreatic beta cells. This specific fragment acts as an amylin receptor antagonist, playing a significant role in metabolic regulation and potential therapeutic applications, particularly in conditions like diabetes and Alzheimer's disease. The compound has garnered interest due to its ability to modulate insulin action and lipid metabolism, making it a subject of various scientific investigations.
Acetyl-Amylin (8-37) is synthesized from rat amylin, which is a 37-amino acid peptide. It is classified as a peptide antagonist that selectively inhibits the action of amylin at its receptor sites. This classification is crucial for understanding its biological effects and potential applications in research and medicine. The peptide is often studied in the context of metabolic disorders and neurodegenerative diseases.
The synthesis of Acetyl-Amylin (8-37) typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise addition of amino acids to form the desired peptide sequence accurately.
Acetyl-Amylin (8-37) consists of a modified sequence derived from rat amylin, specifically missing its first seven amino acids. The structure can be represented as follows:
This sequence plays a crucial role in its interaction with amylin receptors.
The molecular weight of Acetyl-Amylin (8-37) is approximately 4,000 Da, and it has a hydrophilic nature due to several polar amino acids in its structure.
Acetyl-Amylin (8-37) primarily acts by binding to amylin receptors, blocking the effects of endogenous amylin.
Acetyl-Amylin (8-37) functions primarily as an antagonist at the amylin receptor, which is part of a receptor complex involving calcitonin gene-related peptide receptors.
Relevant analyses indicate that Acetyl-Amylin (8-37) maintains functionality over a range of physiological conditions.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2